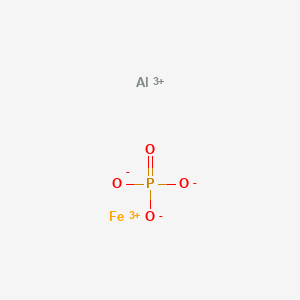

Phosphoric acid, aluminium iron salt

Description

Historical Trajectories in Aluminum Iron Phosphate (B84403) Research

The scientific investigation of aluminum and iron phosphates as separate entities has a long history, with naturally occurring minerals like berlinite (B1174126) (AlPO₄), variscite (AlPO₄·2H₂O), and strengite (FePO₄·2H₂O) being known for many years. wikipedia.orgwordpress.com However, the deliberate synthesis and study of combined aluminum iron phosphate systems for specific applications is a more recent development.

A significant milestone in the broader field of phosphate-based materials was the development of aluminophosphate (AlPO) molecular sieves in 1982. wikipedia.org These materials, with framework structures similar to zeolites, opened up new avenues for research into related compositions for catalysis and ion-exchange applications. wikipedia.org

In the 1990s, the field of energy storage saw a major breakthrough with John B. Goodenough's research group identifying lithium iron phosphate (LiFePO₄) as a promising cathode material for rechargeable lithium batteries in 1996-1997. chemeurope.comlifepo4-battery.combntbattery.com Subsequent research aimed at improving its intrinsically low electrical conductivity led to investigations into doping the material with various cations, including aluminum. chemeurope.comlifepo4-battery.comwikipedia.org

Parallelly, research into phosphate glasses for the vitrification of high-level nuclear waste (HLW) identified aluminum-iron-phosphate glasses (AIPG) as a promising group of materials. nih.govresearchgate.net Studies have focused on how the gradual substitution of iron with aluminum affects the thermal properties and chemical durability of these glasses, which is crucial for the long-term immobilization of radioactive elements. nih.govresearchgate.net

Table 1: Key Historical Developments in Aluminum Iron Phosphate Research

| Year | Development | Significance |

|---|---|---|

| 1982 | First report on aluminophosphate (AlPO) molecular sieves. wikipedia.org | Opened research into zeolite-like materials for catalysis and separation. wikipedia.org |

| 1996-1997 | Identification of LiFePO₄ as a cathode material by John B. Goodenough's group. chemeurope.comlifepo4-battery.com | Paved the way for low-cost, safe lithium-ion batteries and subsequent doping studies. chemeurope.com |

| c. 2002 | Reports on doping LiFePO₄ with cations like aluminum to improve conductivity. chemeurope.com | Addressed a key barrier to the commercialization of LiFePO₄ batteries. chemeurope.com |

| Ongoing | Research into Aluminum-Iron-Phosphate (AIPG) glasses for nuclear waste vitrification. nih.gov | Focuses on enhancing chemical durability and thermal stability for environmental protection. nih.gov |

Scope and Significance of Aluminum Iron Phosphate in Contemporary Chemical Science

The scientific interest in aluminum iron phosphate systems spans multiple disciplines due to their versatile properties and wide range of potential applications.

Materials Science: In this field, aluminum iron phosphates are primarily studied as glasses and crystalline materials. Aluminum-iron-polyphosphate glasses are noted for their high chemical durability and resistance to devitrification, making them candidates for immobilizing nuclear waste. nih.gov The addition of aluminum to iron phosphate glass structures can increase polymerization and create a more robust network. researchgate.net As crystalline materials, they are explored for use as molecular sieves, catalysts, and ion-exchangers. wikipedia.org

Energy Storage: While the primary compound is lithium iron phosphate (LiFePO₄), the doping with aluminum is a significant area of research. chemeurope.comwikipedia.org Aluminum can be introduced to the cathode material to improve its electrochemical performance and stability, a critical factor in the development of advanced lithium-ion batteries for electric vehicles and large-scale energy storage. chemeurope.comwikipedia.org

Coatings and Corrosion Inhibition: Phosphoric acid solutions are used to create iron phosphate conversion coatings on steel surfaces. relyonsuperior.com These coatings enhance corrosion resistance and paint adhesion. relyonsuperior.com While aluminum itself does not undergo phosphatizing in the same way as iron, acidic phosphate solutions can etch aluminum surfaces to improve paint grip. relyonsuperior.com Aluminum phosphate is also used directly as a component in corrosion-inhibiting pigments and metal coatings. wikipedia.orgpatsnap.com

Environmental and Geochemical Science: The precipitation and dissolution of aluminum and iron phosphates are fundamental processes that control the mobility of phosphorus in soils and sediments. wordpress.comacs.org Research in this area investigates how phases like iron-aluminum-bound P (Fe/Al-P) are formed and transformed under different environmental conditions, which has implications for nutrient cycling and water quality. mdpi.com

Table 2: Applications of Aluminum Iron Phosphate Systems in Scientific Research

| Field | Application | Compound Type | Research Focus |

|---|---|---|---|

| Materials Science | Nuclear Waste Vitrification | Aluminum-Iron-Polyphosphate Glass (AIPG) | Enhancing chemical durability and thermal stability. nih.gov |

| Materials Science | Catalysts, Molecular Sieves | Crystalline Aluminophosphates | Developing porous framework structures. wikipedia.org |

| Energy Storage | Battery Cathodes | Aluminum-doped Lithium Iron Phosphate | Improving electrical conductivity and performance. chemeurope.com |

| Coatings | Corrosion Inhibition | Iron Phosphate (from substrate) / Aluminum Phosphate | Creating protective surface layers and pigments. wikipedia.orgrelyonsuperior.com |

| Environmental Science | Phosphorus Cycling | Iron-Aluminum-Bound Phosphate | Understanding nutrient mobility in soils. mdpi.com |

Classification and Nomenclature of Aluminum Iron Phosphate Systems

The term "Phosphoric acid, aluminium iron salt" is a general descriptor. In chemical literature, these materials are classified based on their structure, composition, and the nature of the bonding between the metallic elements.

Mixed-Metal Phosphates and Glasses: This is a primary class where aluminum and iron are chemically integrated into a single, continuous phase.

Crystalline Compounds: In some cases, a true mixed-crystal can form. For instance, during the crystallization of certain aluminum-iron-phosphate glasses, rodolicoite (FePO₄) can form, which has the same crystal structure as one of the AlPO₄ polymorphs (berlinite). nih.gov

Hydrated and Anhydrous Forms: Like their individual aluminum and iron phosphate counterparts, mixed systems can exist in hydrated or anhydrous states. For example, studies on the synthesis of metal phosphites have produced hydrated forms like M₂(PO₃H)₃·4H₂O, where M can be Al or Fe. researchgate.netscite.ai The precipitation of phosphates from aqueous solutions also yields various hydrated phases that can be converted to anhydrous forms like berlinite at higher temperatures. wordpress.comacs.org

Surface-Complexed and Doped Materials: This class includes materials where one phosphate compound is modified by the other.

Doped Phosphates: A prominent example is aluminum-doped lithium iron phosphate (LiFePO₄), where a small amount of aluminum is substituted into the crystal lattice to enhance its properties. chemeurope.comwikipedia.org

Surface Complexes: In environmental systems, phosphate can adsorb onto the surface of mixed iron-aluminum hydroxides, forming surface complexes such as AlH₂PO₄ and Fe₂HPO₄ or Fe₂PO₄ surface complexes. nih.gov

The nomenclature often reflects the specific structure or application. For instance, "ALPOs" refers to the class of aluminophosphate molecular sieves. wikipedia.org In the context of conversion coatings, "iron phosphate" is a common term, though it's technically formed from a reaction between phosphoric acid and the iron in the steel substrate. relyonsuperior.com

Table 3: Classification and Examples of Aluminum Iron Phosphate Compounds

| Classification | Description | Example Compound(s) |

|---|---|---|

| Mixed-Metal Glass | Amorphous solid where Al and Fe are integrated into a phosphate network. | Aluminum-Iron-Polyphosphate Glass (AIPG) nih.gov |

| Mixed-Metal Crystalline | Crystalline solid with both Al and Fe in the lattice structure. | Rodolicoite (FePO₄) with berlinite (AlPO₄) structure. nih.gov |

| Hydrated Mixed-Metal Salt | Crystalline solid incorporating water molecules. | M₂(PO₃H)₃·4H₂O (where M = Al, Fe) researchgate.netscite.ai |

| Doped Phosphate | A primary phosphate crystal lattice with a small amount of the other metal substituted in. | Aluminum-doped Lithium Iron Phosphate (LiFePO₄) chemeurope.com |

| Surface Complex | Phosphate ions adsorbed onto the surface of mixed metal hydroxides. | AlH₂PO₄ and Fe₂HPO₄ complexes on hydroxide (B78521) surfaces. nih.gov |

Compound Name Index

Properties

CAS No. |

19034-12-9 |

|---|---|

Molecular Formula |

AlFeO8P2 |

Molecular Weight |

272.76926 |

Origin of Product |

United States |

Synthesis and Fabrication Methodologies for Aluminum Iron Phosphate

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a versatile method for crystallizing materials that are not stable at their melting points. For aluminum iron phosphates, this technique allows for the formation of a range of crystalline phases by carefully controlling the temperature, pressure, and reaction time.

Low-Temperature Hydrothermal Routes for Crystalline Phases

At relatively low hydrothermal temperatures, typically around 100 °C, amorphous aluminum and iron phosphate (B84403) precursors can be transformed into crystalline hydrated phases. Experimental studies have shown that at this temperature, amorphous aluminum phosphate (AAP) converts into a mixture of variscite and metavariscite after approximately 21 days. wordpress.com Similarly, amorphous iron phosphate (AFP) transforms into strengite and phosphosiderite within about 5 days at 100 °C. wordpress.com These transformations highlight the kinetic aspect of crystallization at lower temperatures, where the initial amorphous precipitate gradually organizes into a more stable crystalline structure. The resulting crystalline products from these low-temperature routes are often hydrated phosphates.

Table 1: Crystalline Phases from Low-Temperature Hydrothermal Synthesis (100 °C)

| Precursor | Crystalline Product(s) | Transformation Time |

|---|---|---|

| Amorphous Aluminum Phosphate (AAP) | Variscite, Metavariscite | ~21 days |

| Amorphous Iron Phosphate (AFP) | Strengite, Phosphosiderite | ~5 days |

High-Temperature Hydrothermal Crystallization

Increasing the temperature in hydrothermal synthesis significantly accelerates the crystallization process and can lead to the formation of different, often anhydrous, crystalline phases. At temperatures of 150 °C and above, the amorphous precursors of aluminum and iron phosphates undergo recrystallization to form more stable, anhydrous compounds. wordpress.com Specifically, amorphous aluminum phosphate transforms into berlinite (B1174126), and amorphous iron phosphate converts to ferric giniite after 12 hours at these elevated temperatures. wordpress.com The higher thermal energy allows for the dehydration of the hydrated intermediates that may form at lower temperatures and facilitates the atomic rearrangement necessary for the formation of these denser, anhydrous crystal structures.

Table 2: Crystalline Phases from High-Temperature Hydrothermal Synthesis (≥ 150 °C)

| Precursor | Crystalline Product | Temperature | Time |

|---|---|---|---|

| Amorphous Aluminum Phosphate | Berlinite | ≥ 150 °C | 12 hours |

| Amorphous Iron Phosphate | Ferric Giniite | ≥ 150 °C | 12 hours |

Role of Fluoride Ions in Zeotype Synthesis

In the synthesis of zeotype iron aluminum phosphates, fluoride ions play a crucial role in directing the structure and influencing the composition of the final product. For instance, in the synthesis of ACO-zeotype iron aluminum phosphates, fluoride ions are found to reside in the center of the double 4-ring (D4R) building units of the crystal structure. nih.gov The presence of fluoride in the reaction mixture, often introduced as hydrofluoric acid, can effectively control the ratio of aluminum to iron within the framework. nih.gov By adjusting the concentration of hydrofluoric acid and phosphoric acid in the initial reaction mixture, it is possible to systematically vary the Al/Fe ratio in the resulting crystalline material. nih.gov This control is attributed to the role of fluoride as a mineralizing agent, which facilitates the dissolution and recrystallization processes that lead to the formation of the open-framework zeotype structure.

Sol-Gel and Co-precipitation Techniques

Sol-gel and co-precipitation methods are solution-based techniques that offer excellent control over the chemical homogeneity and particle size of the resulting materials at relatively low temperatures.

Amorphous Phase Formation via Co-precipitation

Co-precipitation is a widely used method to produce amorphous precursors of aluminum iron phosphates. This technique involves the simultaneous precipitation of aluminum and iron phosphates from an aqueous solution by adjusting the pH. In acidic conditions (pH 1.6), amorphous aluminum phosphate and amorphous iron phosphate readily precipitate from supersaturated solutions. wordpress.comresearchgate.net This process is initiated by the nucleation and growth of an amorphous solid phase. wordpress.comresearchgate.net The resulting amorphous materials are often hydrated and can be subsequently crystallized through heat treatment, such as the hydrothermal methods described above. The formation of an amorphous phase is a common initial step in many synthesis routes for these materials. researchgate.net

Sol-Gel Precursor Chemistry

The sol-gel process involves the transition of a solution system (sol) into a solid-like gel phase. The chemistry of the precursors is a critical factor in determining the properties of the final product. For the synthesis of aluminum iron phosphates, a variety of precursors can be utilized.

For the aluminum component, precursors can include aluminum alkoxides such as aluminum ethoxide, or inorganic salts like aluminum chloride. researchgate.netscispace.com The phosphorus source is typically phosphoric acid or organic phosphates like ethyl phosphate. researchgate.netscispace.com Similarly, for the iron component, precursors such as ferric chloride or the direct dissolution of ferric oxide in phosphoric acid can be employed. researchgate.netscispace.com

The gelation process is often facilitated by the addition of a gelating agent, such as ethylene (B1197577) oxide, which promotes the formation of the extended network structure of the gel. researchgate.netscispace.com The choice of precursors and solvents (aqueous or non-aqueous) can significantly influence the particle size and porosity of the resulting gel. researchgate.net Subsequent drying and calcination of the gel are typically required to remove the solvent and organic residues and to induce crystallization.

Solid-State Reaction Pathways

Solid-state reaction is a conventional and widely utilized method for synthesizing aluminum iron phosphate. This technique involves the intimate mixing of solid precursors followed by heat treatment at elevated temperatures to induce a chemical reaction and form the desired product. The choice of precursors and reaction conditions, such as temperature and duration, plays a crucial role in determining the final phase and morphology of the synthesized material.

A common approach involves the use of metal salts as precursors for aluminum and iron, combined with a phosphate source. For instance, a low-temperature solid-state reaction has been reported using iron chloride hexahydrate (FeCl₃·6H₂O), aluminum chloride hexahydrate (AlCl₃·6H₂O), and sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O) as the starting materials. researchgate.net This method allows for the formation of Fe(III)-substituted aluminophosphate particles at relatively mild conditions.

The synthesis of crystalline microporous aluminum iron phosphates, often referred to as FeAlPO molecular sieves, also relies on solid-state reactions, sometimes in combination with other techniques like hydrothermal or ionothermal methods. These materials possess well-defined pore structures and are of interest for catalytic and separation applications. The final crystalline structure, such as the AFI (AlPO-5) or CHA (chabazite) topology, is influenced by factors including the composition of the reaction mixture and the calcination temperature. researchgate.net

Table 1: Examples of Precursors and Conditions for Solid-State Synthesis of Aluminum Iron Phosphate

| Aluminum Precursor | Iron Precursor | Phosphate Precursor | Temperature | Resulting Product |

| Aluminum chloride hexahydrate | Iron chloride hexahydrate | Sodium dihydrogen phosphate dihydrate | Low temperature | Fe(III)-substituted aluminophosphate particles researchgate.net |

| Varies | Varies | Phosphoric acid | High temperature | FeAlPO molecular sieves |

The molar ratio of the precursors is a critical parameter that can be adjusted to control the incorporation of iron into the aluminophosphate framework. While the Al/Fe ratio in the initial mixture influences the growth of crystal planes, it is often the calcination temperature that dictates the final crystalline phase. researchgate.net

Electrochemical Deposition and Synthesis

Electrochemical methods offer an alternative route for the synthesis of aluminum iron phosphate, typically in the form of coatings or thin films. This technique involves the application of an electric current to an electrolyte solution containing precursors of aluminum, iron, and phosphate, leading to the deposition of the compound onto an electrode surface.

While direct electrochemical deposition of a pure, mixed aluminum iron phosphate compound is not extensively documented, the principles of electrocoagulation and electrodeposition of related compounds provide insight into its feasibility. In electrocoagulation processes for phosphate removal from wastewater, iron and aluminum electrodes are used to generate Fe²⁺/Fe³⁺ and Al³⁺ ions in situ. researchgate.net These ions then react with phosphate ions in the solution to form insoluble iron phosphate and aluminum phosphate precipitates. researchgate.net This suggests that by carefully controlling the electrolyte composition and electrochemical parameters, a co-deposition of both aluminum and iron phosphates could be achieved.

The formation of hydroxyl-phosphate precipitates is also a possibility, with species such as Fe₂.₅PO₄(OH)₄.₅ and Al₁.₄PO₄(OH)₁.₂ potentially forming. researchgate.net The pH of the electrolyte is a critical factor, with the formation of FePO₄ and AlPO₄ being favored at a pH below 6.5. researchgate.net

The synthesis of related iron phosphate compounds via electrochemical methods has been demonstrated. For example, lithium iron phosphate composites have been prepared by electrochemical deposition on aluminum foil, which acts as the cathode. elsevier.es In such a process, the aluminum foil can also participate in the reaction, leading to the formation of aluminum-containing phosphate species alongside the iron phosphate. elsevier.es This highlights the potential for electrochemical methods to produce complex phosphate compounds.

Template-Assisted Synthesis for Porous Structures

The introduction of porosity into the structure of aluminum iron phosphate can significantly enhance its properties for applications such as catalysis and adsorption. Template-assisted synthesis is a powerful technique to create materials with controlled pore sizes and structures. This method utilizes a sacrificial template, which is later removed to leave behind a porous framework. Templates can be broadly categorized as soft templates (e.g., surfactants, block copolymers) or hard templates (e.g., porous carbons, silica).

Soft-Templating:

Soft templates, such as surfactants and block copolymers, self-assemble in solution to form micelles or lyotropic liquid crystalline phases, which then act as structure-directing agents for the inorganic precursors. A study has shown the successful synthesis of Fe(III)-substituted aluminophosphate particles with varying morphologies using cetyltrimethylammonium bromide (CTAB) or sodium dodecyl benzene sulfonate (SDBS) as templates in a solid-state reaction. researchgate.net The choice of the surfactant template was found to directly influence the crystalline structure and morphology of the resulting FeAlPO molecular sieve. researchgate.net For example, using CTAB as a template with a 1:1 Al/Fe ratio resulted in FeAlPO-5 powder composed of irregular nanoparticles, while SDBS under the same conditions produced spherical nanoparticles of FeAlPO-11. researchgate.net

Hard-Templating:

The hard-templating method involves the infiltration of a porous solid (the template) with a precursor solution of the desired material. After solidification of the precursor within the pores, the template is removed, typically by chemical etching or calcination, to yield a porous replica. Mesoporous silica (B1680970) materials, such as SBA-15 or MCM-48, are commonly used as hard templates due to their well-defined and tunable pore structures. metall-mater-eng.comresearchgate.net The general process involves impregnating the pores of the silica template with a solution containing aluminum and iron precursors along with a phosphate source. After heat treatment to form the aluminum iron phosphate within the pores, the silica template is dissolved using hydrofluoric acid or a strong base, leaving behind a porous aluminum iron phosphate material that is a negative replica of the original template. metall-mater-eng.com

Table 2: Comparison of Soft and Hard Templating for Porous Aluminum Iron Phosphate Synthesis

| Template Type | Examples | Mechanism | Advantages |

| Soft Template | Surfactants (CTAB, SDBS), Block Copolymers | Self-assembly of template directs the formation of the inorganic framework. | Simple, one-pot synthesis. |

| Hard Template | Mesoporous Silica (SBA-15, MCM-48), Porous Carbon | Infiltration of a pre-existing porous template with precursors. | High fidelity replication of the template's pore structure. |

Control of Stoichiometry and Phase Purity during Synthesis

Achieving a specific stoichiometry and high phase purity is crucial for obtaining aluminum iron phosphate with desired properties and performance. The relative amounts of aluminum and iron, as well as the absence of impurity phases, can significantly impact the material's catalytic activity, electrochemical behavior, and structural stability.

Control of Stoichiometry:

The molar ratio of the aluminum and iron precursors in the initial reaction mixture is a primary factor in determining the final Al/Fe ratio in the product. However, the incorporation of these elements into the final structure can also be influenced by other synthesis parameters.

One effective method for controlling the Al/Fe ratio in the synthesis of ACO-zeotype iron aluminum phosphates involves the use of fluoride ions. nih.gov By adjusting the amounts of phosphoric acid and hydrofluoric acid in the initial reaction mixture, the Al/Fe ratio in the framework can be systematically varied. nih.gov For example, specific Al/Fe ratios of 1/3.9, 1/5.0, and 1/9.0 have been achieved through this approach. nih.gov

In precipitation methods, the initial concentrations of aluminum and iron ions in the solution, along with the amount of precipitating agent (e.g., an organophosphorous reagent), can be adjusted to control the stoichiometry of the resulting precipitate. jmaterenvironsci.com

Control of Phase Purity:

The formation of undesired crystalline or amorphous phases can be a significant challenge in the synthesis of aluminum iron phosphate. The phase purity is highly dependent on factors such as pH, temperature, and reaction time.

Studies on the precipitation of aluminum and iron phosphates from aqueous solutions have shown that the temperature plays a critical role in the resulting crystalline phases. At lower temperatures (e.g., 100 °C), amorphous aluminum and iron phosphate precursors tend to crystallize into hydrated phases like variscite and strengite. At higher temperatures (e.g., ≥ 150 °C), these amorphous phases can recrystallize into different structures such as berlinite and ferric giniite.

The pH of the reaction medium is another critical parameter. The formation of crystalline iron phosphate is favored under acidic conditions (initial pH of 0.38 to a final pH of 1.0), while amorphous iron phosphate is obtained when the pH increases to a final value of 8.0. researchgate.net Similarly, for aluminum phosphate, the pH influences the formation of different crystalline phases.

The presence of certain ions can also direct the formation of specific phases. As mentioned earlier, fluoride ions can be used to control the formation of specific zeotype structures of iron aluminum phosphate. nih.gov Careful control of these synthesis parameters is therefore essential for obtaining phase-pure aluminum iron phosphate.

Structural Elucidation and Crystallography of Aluminum Iron Phosphate

Crystalline Structures and Polymorphism

Aluminum iron phosphates exhibit significant polymorphism, forming a variety of crystalline structures that are often analogues of other well-known mineral families. These structures can range from densely packed frameworks to open, porous zeotypes, and can also be formed through the controlled crystallization of glassy materials.

A remarkable feature of aluminum phosphate (B84403) (AlPO₄) is its structural similarity to the polymorphs of silica (B1680970) (SiO₂). researchgate.net This relationship stems from the fact that the combination of an Al³⁺ and a P⁵⁺ ion is isoelectronic with two Si⁴⁺ ions, and the ionic radii of aluminum and phosphorus are suitable for tetrahedral coordination with oxygen. researchgate.net Consequently, AlPO₄ exhibits polymorphs that are isostructural with major silica forms, including berlinite (B1174126) (isostructural with quartz), and other forms analogous to tridymite and cristobalite. researchgate.netmdpi.com These aluminum phosphate polymorphs undergo phase transitions at different temperatures, mirroring the behavior of their silica counterparts, though often at lower temperatures. researchgate.net This structural parallel is a foundational concept in understanding the crystallography of the Al-P-O system. researchgate.net

Variscite (AlPO₄·2H₂O) and strengite (FePO₄·2H₂O) are hydrated phosphate minerals that represent important crystalline forms in the aluminum-iron-phosphate system. wordpress.comgeologyin.com They form a solid solution series where aluminum and iron can freely substitute for one another within the same crystal structure. geologyin.com Strengite is the iron-dominant end member, while variscite is the aluminum-dominant member. geologyin.com

Studies on the precipitation of these phases from aqueous solutions show that they often begin as amorphous precursors. wordpress.com At temperatures around 100°C, these amorphous materials crystallize into variscite/metavariscite (for aluminum phosphates) and strengite/phosphosiderite (for iron phosphates). wordpress.com At higher temperatures (≥ 150°C), these hydrated phases can undergo further transformation, recrystallizing into anhydrous forms like berlinite (AlPO₄). wordpress.com Thermodynamic calculations indicate that below approximately 54°C, variscite is the most stable aluminum phosphate phase, while strengite is the most stable iron phosphate phase up to at least 200°C. wordpress.com

In addition to dense crystalline phases, aluminum iron phosphates can form open-framework structures known as zeotypes. Zeolites are microporous crystalline aluminosilicates, and by substituting silicon with elements like aluminum and phosphorus, analogous structures can be created. wikipedia.org A notable example is the ACO-zeotype iron aluminum phosphate. northeastern.edunih.govacs.org

Researchers have synthesized new iron aluminum phosphates with the general formula |(C₂H₁₀N₂)₄|[Fe₈₋ₓAlₓFₓ(H₂O)₂₋ₓ(PO₄)₈]·2H₂O, which possess the ACO-zeotype structure. northeastern.edunih.govacs.org The framework of these materials is constructed from double 4-ring (D4R) building units. northeastern.edunih.gov These D4Rs are formed by the strict alternation of PO₄ tetrahedra and Fe(Al)O₄F(O) trigonal bipyramids. northeastern.edunih.govacs.org This arrangement creates a three-dimensional network with intersecting 8-ring channels. northeastern.edunih.gov The Al/Fe ratio within the framework can be controlled by adjusting the synthesis conditions, particularly the amount of hydrofluoric acid. northeastern.eduacs.org

| Parameter | Value |

|---|---|

| Formula | |(C₂H₁₀N₂)₄|[Fe₇.₂₀Al₀.₈₀F₀.₈₀(H₂O)₁.₂₀(PO₄)₈]·2H₂O |

| Crystal System | Tetragonal |

| Space Group | I-42m |

| a (Å) | 14.0049(12) |

| c (Å) | 18.995(3) |

| Volume (ų) | 3724.3(7) |

| Z | 2 |

Data sourced from Inorganic Chemistry, 2011. acs.org

Aluminum iron polyphosphate glasses are primarily amorphous but can undergo devitrification (crystallization) upon heating, revealing the underlying crystalline phases that can form from the melt. mdpi.comnih.gov The crystalline products depend heavily on the Al₂O₃/Fe₂O₃ ratio in the glass. mdpi.com

In glasses with low aluminum content, the main crystalline compounds detected after heat treatment are mixed-valence iron pyrophosphates, such as Fe²⁺Fe³⁺₂(P₂O₇)₂ and ferric Fe₄(P₂O₇)₃. mdpi.com

As the aluminum content increases, it tends to prevent the crystallization of these iron-phosphate compounds. mdpi.com

In glasses with high aluminum content, the primary crystalline phases that form are aluminum phosphates, specifically AlPO₄ in its berlinite and tridymite polymorphic forms, and Al(PO₃)₃. mdpi.comnih.gov In these cases, the iron cations appear to inhibit crystallization. mdpi.com

The study of these devitrified glasses provides insight into the short- and medium-range order within the parent amorphous network. mdpi.com

Amorphous Structures and Disorder

The amorphous nature of aluminum-iron-polyphosphate glasses is readily confirmed by techniques like X-ray diffraction (XRD), which shows a broad "halo" pattern characteristic of materials lacking long-range periodic order. mdpi.com This disorder is a defining feature of the glassy state.

The structure of these glasses is not homogenous on a microscopic scale. researchgate.net Both aluminum and iron ions can act as either network formers or network modifiers, leading to significant structural disorder. nih.govresearchgate.net

Network Formers: In certain conditions, particularly in Al/Fe-rich regions, aluminum and iron can be incorporated into the phosphate network, forming P-O-Al and P-O-Fe bonds. nih.govresearchgate.net This increases the polymerization and connectivity of the glass structure. researchgate.net

Network Modifiers: In other local environments, Al³⁺ and Fe³⁺/Fe²⁺ cations can act as modifiers, occupying spaces within the phosphate network and leading to its depolymerization by breaking P-O-P linkages. nih.govresearchgate.net

This dual role creates a disordered and inhomogeneous network. researchgate.net Molecular dynamics simulations have also been used to study disorder, showing that events like radiation cascades can induce local amorphization in otherwise crystalline iron phosphate structures. researchgate.net

Coordination Environment of Aluminum and Iron Centers

The coordination number and geometry of aluminum and iron centers in these compounds are highly dependent on the specific phase (crystalline vs. amorphous) and the oxidation state of iron.

In crystalline structures, the coordination is well-defined.

For hydrated aluminum and iron phosphites with the formula M₂(PO₃H)₃·4H₂O (where M=Al, Fe), both metal atoms are six-coordinated, surrounded by a combination of phosphite (B83602) oxygens and water molecules in an octahedral arrangement. researchgate.netscite.aiosti.gov

In the ACO-zeotype iron aluminum phosphates, the Fe(Al) centers exist in a five-coordinate environment, specifically a trigonal bipyramid, where they are bonded to four oxygen atoms and one fluorine or water molecule. northeastern.edunih.govacs.org

In amorphous polyphosphate glasses, the coordination environment is more varied and distributed.

Aluminum is a hard metal ion that typically favors negatively charged oxygen donors and often exhibits a coordination number of six [VI] in an octahedral geometry. nih.gov

Iron can exist in multiple coordination states and oxidation states (Fe²⁺ and Fe³⁺). researchgate.netnih.gov Neutron and X-ray diffraction studies on iron phosphate glasses have revealed that iron occupies a range of coordination sites, including four-coordinate nih.govFe³⁺ (tetrahedral), five-coordinate wordpress.comFe³⁺ (trigonal bipyramidal), and six-coordinate acs.orgFe³⁺ and acs.orgFe²⁺ (octahedral). nih.gov The average coordination number for iron in these glasses was found to be between 5.2 and 5.8. nih.gov

| Compound Type | Element | Coordination Number | Geometry | Source(s) |

|---|---|---|---|---|

| Hydrated Phosphites (M₂(PO₃H)₃·4H₂O) | Al, Fe | 6 | Octahedral | researchgate.net, scite.ai, osti.gov |

| ACO-Zeotype Phosphates | Fe(Al) | 5 | Trigonal Bipyramidal | northeastern.edu, nih.gov, acs.org |

| Polyphosphate Glasses | Al | 6 (typical) | Octahedral | nih.gov |

| Fe³⁺ | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral | nih.gov | |

| Fe²⁺ | 6 | Octahedral | nih.gov | |

| Fe (average) | 5.2 - 5.8 | - | nih.gov |

Advanced Spectroscopic and Microscopic Characterization Techniques

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray Diffraction (XRD) is a cornerstone technique for identifying the crystalline phases and assessing the degree of crystallinity in aluminum iron phosphate (B84403) materials. The analysis of XRD patterns reveals that the phase composition and crystalline nature are highly dependent on the ratio of aluminum to iron and the thermal history of the sample. nih.gov

In materials with low aluminum content that have undergone devitrification, XRD patterns show sharp, well-defined peaks against a low background, which is indicative of a high degree of crystallinity. nih.gov In these instances, the primary crystalline compounds identified are mixed-valence iron phosphates such as Fe2+Fe3+2(P2O7)2 and ferric phosphates like Fe4(P2O7)3. nih.gov Conversely, an increase in aluminum content tends to inhibit the crystallization of these iron phosphate compounds. nih.gov

As the aluminum to iron ratio increases, the XRD patterns exhibit a more intense background with a characteristic amorphous halo, suggesting a greater proportion of amorphous (non-crystalline) phase. nih.gov However, in samples with high aluminum content, it is the iron cations that appear to prevent crystallization, leading to the formation of aluminum-phosphate compounds. nih.gov The primary crystalline phases observed in these cases are polymorphs of AlPO4, such as berlinite (B1174126) and tridymite, as well as Al(PO3)3. nih.gov The precipitation of aluminum phosphate from aqueous solutions is also influenced by temperature, with amorphous precursors crystallizing into phases like variscite and metavariscite at 100°C, and recrystallizing into berlinite at temperatures of 150°C and above. wordpress.comresearchgate.net The pH of the synthesis environment also plays a role, with studies showing the formation of various hydrated AlPO4 crystalline structures at acidic pH. researchgate.net

Table 1: Crystalline Phases in Aluminum Iron Phosphate Systems Identified by XRD

| Crystalline Phase | Chemical Formula | System Characteristics | Reference |

|---|---|---|---|

| Berlinite | AlPO4 | High aluminum content; Recrystallized from amorphous phase at T ≥ 150°C | nih.govwordpress.com |

| Tridymite | AlPO4 | High aluminum content | nih.gov |

| Aluminum Metaphosphate | Al(PO3)3 | High aluminum content | nih.gov |

| Mixed-Valence Iron Phosphate | Fe2+Fe3+2(P2O7)2 | Low aluminum content, devitrified glasses | nih.gov |

| Ferric Pyrophosphate | Fe4(P2O7)3 | Low aluminum content, devitrified glasses | nih.gov |

| Rodolicoite | FePO4 | Mid-Al2O3 content, same crystal structure as berlinite | nih.gov |

| Variscite | AlPO4·2H2O | Crystallized from amorphous aluminum phosphate at 100°C | wordpress.comresearchgate.net |

| Metavariscite | AlPO4·2H2O | Crystallized from amorphous aluminum phosphate at 100°C | wordpress.comresearchgate.net |

| Strengite | FePO4·2H2O | Crystallized from amorphous iron phosphate precursor at 100°C | wordpress.comresearchgate.net |

Electron Microscopy (SEM, TEM) for Morphology and Nanostructure

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and micro-to-nanoscale structure of aluminum iron phosphate materials. These techniques provide direct insight into the size, shape, and assembly of particles, as well as the structure of composite materials.

Studies have revealed a variety of morphologies for aluminum and iron phosphates at the nanoscale. Depending on synthesis conditions, these materials can form nanoparticles or more complex structures like nanoplates. wordpress.comucm.es For instance, aluminum phosphate synthesized via a green method using plant extracts resulted in the formation of complex crystal nanoplates with a hierarchical organization. ucm.es These nanoplates were identified as having a triclinic crystal structure coexisting with monoclinic structures, both forms of aluminum phosphate tridymite. ucm.es

Precipitation from aqueous solutions at elevated temperatures also yields distinct morphologies. At 100°C, amorphous aluminum phosphate transforms into a mixture of bipyramidal variscite crystals (~5 µm) and larger tabular prisms of metavariscite (>100 µm). wordpress.com At 150°C, the solids consist of a mix of three-dimensional hexagonal berlinite crystals and tabular, platy hydrated aluminum phosphate crystals, both around 1 µm in size. wordpress.com By 200°C, the material is pure berlinite with a hexagonal crystal habit, with crystals growing to 5-10 µm. wordpress.com SEM has also been used to observe that aluminum phosphate adjuvant suspensions consist of submicron particles that can form a continuous porous surface. nih.gov

Table 2: Morphological Characteristics Observed by Electron Microscopy

| Morphology | Description | Material/Conditions | Technique | Reference |

|---|---|---|---|---|

| Nanoplates | Hierarchically organized plates | Green synthesis of AlPO4 | TEM, SEM | ucm.es |

| Bipyramidal Crystals | ~5 µm in size | Variscite, crystallized at 100°C | SEM | wordpress.com |

| Tabular Prisms | >100 µm in length | Metavariscite, crystallized at 100°C | SEM | wordpress.com |

| Hexagonal Crystals | ~1 µm to 10 µm in size | Berlinite, formed at 150-200°C | SEM | wordpress.com |

| Tabular Platy Crystals | ~1 µm in size | Hydrated aluminum phosphate, formed at 150°C | SEM | wordpress.com |

| Submicron Particles | Form a continuous porous surface | AlPO4 adjuvant | SEM | nih.gov |

In composite materials, electron microscopy is crucial for analyzing the distribution and structure of the aluminum iron phosphate phase within a matrix. For aluminum matrix composites where iron aluminide is formed in situ, SEM and TEM have been used to investigate the structural characteristics of the reinforcement. nih.gov These analyses revealed iron aluminide particles with a very fine grain size and two distinct shapes: cubic and needle-like. nih.gov The reinforcement formed in the initial stages of synthesis was identified as the Al3Fe phase. nih.gov Microstructural studies of aluminum hybrid metal matrix composites also utilize SEM to confirm the dispersion of reinforcement particles, such as silicon carbide and boron carbide, alongside the aluminum matrix. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Bonding

Fourier-Transform Infrared (FTIR) spectroscopy is a vital technique for probing the chemical bonding within aluminum iron phosphate. It works by measuring the absorption of infrared radiation by the material, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the functional groups and bond structures present. researchgate.net

FTIR spectroscopy allows for the direct identification of the characteristic vibrational modes associated with the phosphate network and its linkages to aluminum and iron. The spectra of iron-polyphosphate glasses modified with aluminum show distinct absorption bands that can be assigned to specific bonds. researchgate.net For example, an absorption band observed around 484 cm-1 is attributed to the stretching vibrations of the Al-O-P bond. researchgate.net The broad range of peaks corresponding to phosphate (PO43-) groups in various spectra indicates that phosphates are strongly bound to the surface of polycationic metals, likely through the formation of aluminum or iron phosphate complexes. researchgate.net The changes observed in FTIR spectra upon phosphate adsorption onto materials containing iron and aluminum oxy-hydroxides confirm the mechanism of chemisorption. nih.gov

Attenuated Total Reflectance-FTIR (ATR-FTIR) is particularly useful for studying the mechanisms of phosphate adsorption and the formation of surface complexes on aluminum and iron oxides. nih.govresearchgate.net Studies using this technique have shown that condensed phosphates like pyrophosphate and tripolyphosphate are adsorbed onto aluminum hydroxide (B78521) by forming inner-sphere complexes. nih.govresearchgate.net This means a direct chemical bond is formed between the phosphate molecule and the aluminum surface, without an intermediate water molecule. nih.gov

FTIR data can distinguish between different types of surface complexes, such as monodentate, bidentate, and binuclear complexes, which form depending on the specific phosphate and the surface. nih.gov For example, when pyrophosphate is adsorbed on aluminum hydroxide, monodentate, bidentate, and binuclear complexes can form. nih.gov In contrast, tripolyphosphate forms mainly monodentate and binuclear complexes. nih.gov These spectroscopic studies suggest that for bidentate or binuclear complexes to form, the two oxygen atoms involved in the complexation cannot originate from the same terminal phosphate group. nih.gov FTIR analysis of phosphate adsorption on amorphous iron and aluminum hydroxides also helps deduce the formation of various surface complexes, including Fe2HPO4 or Fe2PO4 on iron hydroxides and AlH2PO4 on aluminum hydroxide. bonares.de

Table 3: Characteristic FTIR Absorption Bands in Aluminum Iron Phosphate Systems

| Wavenumber (cm-1) | Assignment | Type of Interaction | Reference |

|---|---|---|---|

| ~484 | Stretching vibrations of Al-O-P bond | Covalent bonding within glass network | researchgate.net |

| 1028 | Asymmetric stretching of cyclic Al(PO3)3 ring structure | Crystalline phosphate binder | researchgate.net |

| 808 | Symmetric stretching of cyclic Al(PO3)3 ring structure | Crystalline phosphate binder | researchgate.net |

| Broad PO43- peaks | Phosphate groups strongly bound to Al or Fe surfaces | Surface complexation/chemisorption | researchgate.net |

Mössbauer Spectroscopy for Iron Oxidation States and Local Environment

Mössbauer spectroscopy is a highly sensitive technique for probing the local electronic structure and magnetic properties of iron-containing materials, such as phosphoric acid, aluminium iron salt. youtube.com It provides critical information on the oxidation states (e.g., Fe²⁺, Fe³⁺), coordination environment, and magnetic ordering of iron atoms within the compound's lattice. youtube.comelsevierpure.com

Research on iron-containing phosphate materials demonstrates the power of ⁵⁷Fe Mössbauer spectroscopy in distinguishing between different iron sites. The primary parameters derived from Mössbauer spectra are the isomer shift (δ), the quadrupole splitting (ΔEᵩ), and the internal magnetic field (B). The isomer shift is directly related to the s-electron density at the nucleus and is highly sensitive to the oxidation state of the iron atom. youtube.comresearchgate.net Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, providing insights into the symmetry of the local environment of the iron atom.

In studies of materials like lithium iron phosphate (LFP), Mössbauer spectroscopy has confirmed the coexistence of both Fe²⁺ and Fe³⁺ sites. rsc.org The analysis of these spectra reveals distinct doublets corresponding to each oxidation state, characterized by different isomer shifts and quadrupole splitting values. For instance, a strong correlation exists between the isomer shift and the formal oxidation state of iron in various iron-sulfur and iron-phosphate clusters. researchgate.net In anoxic soil and sediment samples containing iron minerals, the formation of Fe(II) solid phases can be identified by a characteristic Fe(II) doublet in the Mössbauer spectrum. acs.org For example, after incubation, the formation of an Fe(II) doublet with a center shift (CS) of 1.21–1.25 mm s⁻¹ and a quadrupole splitting (QS) of 2.72–2.80 mm s⁻¹ has been observed. acs.org

The technique is also instrumental in studying magnetic properties. At low temperatures, magnetic ordering can lead to the splitting of the Mössbauer spectrum into a sextet, from which the internal magnetic field at the iron nucleus can be determined. This provides information about the magnetic interactions between neighboring iron atoms.

| Iron Species | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEᵩ) (mm/s) | Typical Material/Condition | Reference |

|---|---|---|---|---|

| Fe²⁺ | ~1.21 - 1.25 | ~2.72 - 2.80 | Fe(II) solid phase in incubated soils | acs.org |

| Fe³⁺ (High Spin) | ~0.40 - 0.50 | Variable | Common in iron(III) phosphates | elsevierpure.comresearchgate.net |

| Fe²⁺/Fe³⁺ Mixed Valence | Intermediate values | Variable | Valence-delocalized pairs | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical and structural environments of specific nuclei in a material. libretexts.org For this compound, NMR is particularly useful for characterizing the environments of phosphorus and aluminum atoms. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, which is influenced by factors like coordination number, bonding angles, and the nature of neighboring atoms. libretexts.orgacs.org

Solid-state NMR is indispensable for characterizing the structure of amorphous or poorly crystalline aluminum iron phosphates. By using techniques like Magic Angle Spinning (MAS), it is possible to obtain high-resolution spectra from solid samples.

³¹P NMR: ³¹P NMR is used to investigate the various phosphate species present. The chemical shift of the ³¹P nucleus provides information about the degree of condensation of phosphate groups and their coordination to metal ions. acs.org For example, studies on aluminum phosphate solutions and solids have identified multiple ³¹P resonances corresponding to different phosphate environments. rsc.orgosti.gov Resonances can be assigned to orthophosphate groups (PO₄³⁻) bonded to aluminum in different ways, such as P-O-Al linkages, and to more condensed polyphosphate or metaphosphate species characterized by P-O-P bonds. rsc.orgnih.gov In studies of phosphate adsorption on aluminum hydroxides, ³¹P NMR has been used to distinguish between different surface complexes, such as monodentate and bidentate inner-sphere complexes. nih.govresearchgate.net The incorporation of iron into an aluminophosphate framework can be confirmed by the appearance of broad signals in the ³¹P NMR spectrum, corresponding to P(OFe)ₓ(OAl)₄₋ₓ species. researchgate.net

²⁷Al NMR: As a quadrupolar nucleus, ²⁷Al NMR signals are sensitive to the symmetry of the aluminum coordination sphere. northwestern.edu Sharp, well-defined peaks typically indicate highly symmetric environments, such as octahedrally coordinated aluminum (AlO₆), which resonates around 0 ppm. Tetrahedrally coordinated aluminum (AlO₄) appears at lower field (higher ppm values). Studies of aluminum phosphate solutions have revealed multiple resonances for complexed aluminum. osti.gov For instance, ³¹P and ²⁷Al NMR have been used to investigate aluminum binding to phospholipid membranes, revealing the stoichiometry of the aluminum-phospholipid complexes formed. nih.gov In Al-doped iron oxides, ²⁷Al MAS NMR spectra can distinguish between diamagnetic aluminum phases (resonating near 0 ppm) and aluminum ions substituted into the iron oxide lattice, which experience large shifts due to hyperfine interactions with nearby Fe³⁺ ions. acs.org

| Nucleus | Chemical Shift (ppm) | Assigned Environment/Species | Reference |

|---|---|---|---|

| ³¹P | -6.4 | 1:1 Aluminum:phospholipid complex | nih.gov |

| ³¹P | -9.6 | 1:2 Aluminum:phospholipid complex | nih.gov |

| ³¹P | 1000 - 14,000 | P(OFe)ₓ(OAl)₄₋ₓ species | researchgate.net |

| ²⁷Al | ~0 | Octahedrally coordinated Al (AlO₆) / Diamagnetic Al phases | acs.org |

| ²⁷Al | -3.6 | Complexed aluminum (Al:P ratio of 1) in phosphate solution | osti.gov |

| ²⁷Al | -6 | Diamagnetic Al clusters in lepidocrocite | acs.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top few nanometers of a material's surface. aip.org For this compound, XPS provides valuable data on the surface composition and the nature of the chemical bonding between aluminum, iron, phosphorus, and oxygen.

XPS spectra are obtained by irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy of the electrons that are emitted from the surface. The binding energy of these electrons is characteristic of the element and its chemical state.

Studies on aluminum phosphates have used XPS to identify and assign peaks for the constituent elements. rsc.orgnih.govaip.org

Al 2p: The Al 2p peak provides information on the chemical state of aluminum. While there is a significant shift of about 2 eV between metallic aluminum and its compounds, the binding energies for various aluminum oxides, hydroxides, and phosphates are often very similar, making definitive compound identification challenging based on the Al 2p peak alone. aip.org

P 2p: The P 2p peak is characteristic of the phosphate group. In aluminum phosphates, a single peak is typically observed around 134.8 eV. nih.gov

O 1s: The O 1s spectrum is particularly informative. It can often be deconvoluted into multiple components, which can be assigned to different bonding environments. In aluminum phosphate materials, two main components are frequently observed at approximately 532.3 eV and 533.7 eV, which are assigned to P–O–Al and P–O–P bonding environments, respectively. rsc.orgnih.gov The relative intensity of these peaks can indicate the degree of polymerization of the phosphate chains at the surface.

Fe 2p: The Fe 2p spectrum is used to determine the oxidation state of iron (Fe²⁺ vs. Fe³⁺) at the surface, complementing the bulk information obtained from Mössbauer spectroscopy.

XPS has been successfully used to confirm the formation of surface AlPO₄ species on catalysts and to analyze the accumulation of aluminum phosphate on biological surfaces. researchgate.netnih.gov

| Core Level | Binding Energy (eV) | Assigned Species / Bonding Environment | Reference |

|---|---|---|---|

| Al 2p | ~75.3 | AlPO₄ | researchgate.net |

| P 2p | ~134.8 | Phosphate (PO₄³⁻) | nih.gov |

| O 1s | ~532.3 | P–O–Al | rsc.orgnih.gov |

| O 1s | ~533.7 | P–O–P | rsc.orgnih.gov |

Thermal Analysis Techniques (e.g., DSC, TGA)

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal stability and phase transitions of materials like this compound. mt.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature ranges of decomposition, dehydration, and oxidation. For aluminum iron phosphates, TGA curves typically show several distinct weight loss steps.

An initial weight loss at lower temperatures (e.g., 50-190°C) is generally attributed to the evolution of physically adsorbed water. researchgate.net

Subsequent weight losses at higher temperatures correspond to the decomposition of the compound, which may involve the release of chemically bound water or other volatile components like ammonia (B1221849) in the case of ammonium-containing precursors. researchgate.netnih.gov For example, in iron(III) phosphates synthesized with ammonia, mass losses corresponding to the release of ammonia molecules occur at temperatures around 560-680 K. nih.gov

In an oxidizing atmosphere, TGA can also show a weight gain, for instance, due to the oxidation of Fe²⁺ to Fe³⁺. tainstruments.comresearchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and solid-state phase transitions.

Endothermic peaks often correspond to dehydration, melting, or decomposition processes.

Exothermic peaks typically indicate crystallization or oxidation reactions. osti.gov

Studies on aluminum-iron-polyphosphate glasses have shown that the gradual substitution of Fe₂O₃ by Al₂O₃ leads to an increase in the sintering and transformation temperatures. nih.gov The melting point for these low-melting glasses is generally below 1000°C. nih.gov Thermodynamic modeling and TGA data have shown that aluminum metaphosphate decomposes at lower temperatures than aluminum orthophosphate. osti.gov

| Temperature Range (°C) | Technique | Observed Event | Compound/System | Reference |

|---|---|---|---|---|

| 50 - 190 | TGA | Weight loss (desorption of physically adsorbed water) | AlPO₄ | researchgate.net |

| ~267 - 407 | TGA/DTG | Weight loss (release of ammonia) | Fe(NH₃)₂PO₄ | nih.gov |

| Starts at ~325 | TGA/DSC | Weight gain / Exotherm (Oxidation of Fe²⁺) | Lithium Iron Phosphate (in air) | tainstruments.com |

| 581 - 765 | DSC | Endotherm (Sintering temperature, increases with Al content) | Fe₂O₃-Al₂O₃-P₂O₅ glasses | nih.gov |

| ~850 | DSC | Weak exotherm (Crystallization/devitrification) | Fe₂O₃-Al₂O₃-P₂O₅ glasses | nih.gov |

Computational and Theoretical Modeling of Aluminum Iron Phosphate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is applied to determine properties such as electronic band structure, density of states (DOS), and the nature of chemical bonding within aluminum iron phosphate (B84403).

DFT calculations reveal the distribution of electrons and the energies they can occupy within the crystal lattice. The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be determined, and the energy gap between these orbitals is crucial for predicting the material's chemical activity. rdd.edu.iq For instance, analysis of the projected density of states (PDOS) can show the overlap between atomic orbitals, such as those of aluminum, iron, phosphorus, and oxygen, which clarifies the covalent and ionic contributions to the bonding. mdpi.com Studies on related systems, like arsenate adsorption on alumina (B75360), use PDOS to identify favorable bonding patterns by observing the overlap of orbitals at different energy states. mdpi.com

The nature of the chemical bonds in AlFePO₄ is a hybrid of ionic and covalent interactions. DFT can quantify the charge distribution, showing how electrons are shared between the aluminum, iron, phosphorus, and oxygen atoms. youtube.com This charge density analysis helps in visualizing the bond formation and understanding the strength and character of the Al-O, Fe-O, and P-O bonds. youtube.com The calculations often employ approximations for the exchange-correlation functional, such as the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA), to make the problem computationally tractable while maintaining accuracy. cmu.edu

Table 1: Representative DFT Calculation Parameters for Phosphate Systems This table is a representative example and specific values may vary based on the exact study and software used.

| Parameter | Value/Type | Purpose |

|---|---|---|

| Exchange-Correlation Functional | GGA (e.g., PBE, B3LYP) | Approximates the complex many-electron interactions. rdd.edu.iqcmu.edu |

| Basis Set | Plane-wave or SDD | Represents the electronic wavefunctions. rdd.edu.iqcmu.edu |

| Pseudopotential | Ultrasoft or PAW | Simplifies the calculation by treating core electrons and the nucleus as a single effective potential. cmu.edu |

| Energy Cutoff | 300-500 eV | Determines the number of plane waves in the basis set, affecting accuracy and computational cost. |

| k-point mesh | e.g., 4x4x4 Monkhorst-Pack | Samples the Brillouin zone for integration in reciprocal space. cmu.edu |

Molecular Dynamics (MD) Simulations for Structural Evolution and Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the material's structural evolution, dynamic processes, and thermodynamic properties. nih.govornl.gov

In the context of aluminum iron phosphate, MD simulations are used to model its behavior at the atomic scale. researchgate.net These simulations can track the trajectories of individual atoms, revealing how the structure changes in response to temperature, pressure, or other external factors. nih.gov This is particularly useful for understanding the amorphous or glassy states of AlFePO₄, where long-range order is absent. MD can elucidate the local coordination environments of Al, Fe, P, and O atoms and how these arrangements evolve. nih.gov

Key outputs from MD simulations include radial distribution functions (RDFs), which describe the probability of finding an atom at a certain distance from another, providing insight into the short-range order and bond lengths. MD can also be used to calculate transport properties, such as diffusion coefficients, and to simulate processes like crack propagation or solid-state phase transitions. nih.gov The accuracy of MD simulations is highly dependent on the interatomic potential (force field) used to describe the forces between atoms. nih.gov

Table 2: Typical Outputs from MD Simulations of Phosphate Systems

| Simulation Output | Information Provided |

|---|---|

| Radial Distribution Function (RDF) | Describes the local atomic structure and coordination numbers. |

| Mean Squared Displacement (MSD) | Used to calculate diffusion coefficients of atomic species. |

| Total Energy and Temperature | Monitors the system's thermodynamic state and stability. |

| Atomic Trajectories | Visualizes the dynamic movement and structural changes of atoms over time. nih.gov |

| Stress-Strain Curves | Predicts mechanical properties like modulus and strength. |

Lattice Energy Minimization for Polymorphic Stability

Aluminum iron phosphate, like its parent compounds aluminum phosphate (AlPO₄) and iron phosphate (FePO₄), can exist in various crystalline forms, or polymorphs. Lattice energy minimization is a computational technique used to predict and compare the stability of these different polymorphs. osti.govacs.org

This method involves calculating the lattice energy—the energy released when ions are brought together from infinity to form a crystal lattice—for different structural configurations. The polymorph with the lowest lattice energy is typically the most thermodynamically stable under a given set of conditions. These calculations rely on an interatomic potential model that describes the interactions between the ions in the crystal. acs.org

For AlPO₄, which is structurally analogous to silica (B1680970) (SiO₂), studies have successfully used lattice energy minimization to reproduce known experimental structures and predict their relative stabilities. osti.govacs.org The calculations show a general trend where the lattice energy is dependent on the density of the polymorph. acs.org Similar approaches can be applied to AlFePO₄ solid solutions to understand how the substitution of iron for aluminum affects the stability of different crystal structures, such as the berlinite (B1174126) (quartz-like), tridymite, and cristobalite forms. researchgate.net

Table 3: Calculated Relative Lattice Energies for AlPO₄ Polymorphs (Example Data) This table is illustrative, based on findings for AlPO₄ polymorphs relative to berlinite. The actual energy range for AlFePO₄ may differ.

| Polymorph | Calculated Lattice Energy (relative to Berlinite) (kJ/mol) |

|---|---|

| Berlinite | 0.0 |

| Tridymite | +5.0 to +8.0 |

| Cristobalite | +9.0 to +12.0 |

Source: Adapted from computational studies on aluminum phosphate polymorphs. acs.org

Proton Binding Site Analysis

The surfaces of aluminum iron phosphates can interact with protons (H⁺) in aqueous environments, a process critical to their performance in applications like catalysis and ion exchange. Computational methods are employed to identify the most likely sites for proton binding and to calculate the energy associated with this binding (proton affinity).

Studies on related aluminophosphate materials have shown that both periodic calculations (modeling the entire crystal) and isolated cluster calculations can accurately predict the proton binding sites that are observed experimentally. osti.govacs.org The analysis can determine which specific oxygen atoms (e.g., those bridging Al-O-P or Fe-O-P linkages) have the highest affinity for protons. This information is vital for understanding surface acidity and reactivity. nih.gov

Simulation of Ion Exchange and Adsorption Mechanisms

Aluminum iron phosphate materials are known for their ability to exchange ions and adsorb various chemical species from solutions. Computational simulations are essential for understanding the molecular-level mechanisms that govern these processes. nih.govresearchgate.net

Techniques like MD and Monte Carlo (MC) simulations can model the interaction between the AlFePO₄ surface and ions or molecules in a surrounding fluid. These simulations can predict adsorption isotherms, which relate the amount of substance adsorbed to its concentration in the solution, and determine the most favorable adsorption sites on the material's surface. mdpi.com

For phosphate adsorption, for example, modeling can distinguish between different binding mechanisms, such as inner-sphere complexation (where the ion binds directly to the surface) and outer-sphere complexation (where the ion remains separated from the surface by water molecules). nih.govresearchgate.net Simulations can also elucidate the role of pH and the specific surface complexes formed, such as AlHPO₄ or Fe₂(PO₄) surface complexes. researchgate.net The dominant mechanism for phosphate adsorption is often found to be ion exchange with surface hydroxyl (-OH) groups. rsc.org

Modeling of Phase Transformations

Aluminum iron phosphate can undergo phase transformations, changing from one crystal structure to another, when subjected to changes in temperature or pressure. researchgate.net Computational modeling, particularly using MD simulations, is a key tool for investigating the pathways and mechanisms of these transformations. nih.govnih.gov

Simulations can reproduce the conditions that lead to phase changes and provide an atomic-level view of the process. For example, MD can model the transformation from a low-temperature quartz-like structure (berlinite) to a high-temperature cristobalite-like structure. researchgate.net The simulations can identify the nucleation points of the new phase and track the rearrangement of atoms as the transformation progresses. nih.gov

By analyzing the atomic trajectories and structural changes during a simulated transformation, researchers can understand the specific mechanisms involved, such as the Bain transformation path observed in other metallic systems. nih.govnih.gov This knowledge is crucial for controlling the material's crystal structure during synthesis and for predicting its stability and properties at high temperatures or pressures. researchgate.net

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Phosphoric acid, aluminium iron salt | AlFePO₄ |

| Aluminum Phosphate | AlPO₄ |

| Iron Phosphate | FePO₄ |

| Silica | SiO₂ |

| Aluminum Hydroxide (B78521) | Al(OH)₃ |

| Ferrihydrite | FeO(OH) (approximate) |

| Aluminum Chloride | AlCl₃ |

| Sodium Hydroxide | NaOH |

| Sodium Nitrate | NaNO₃ |

Surface Chemistry and Interfacial Phenomena

Surface Acidity and Basicity

The surface of aluminum iron phosphate (B84403) exhibits both Brønsted and Lewis acid sites, which play a crucial role in its chemical reactivity. The nature and concentration of these sites can be influenced by the Al/P ratio and the synthesis method. capes.gov.br Generally, the surface is characterized by weak acidity. capes.gov.br The number of acid sites per unit of surface area has been observed to reach a maximum at an Al/P ratio of 1.9. capes.gov.br In acidic environments, iron and aluminum compounds can act as significant buffering systems. researchgate.net

The differentiation and quantification of Brønsted and Lewis acid sites are commonly achieved through spectroscopic techniques using probe molecules. Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) with adsorbed pyridine (B92270) is a widely used method. escholarship.org After pyridine adsorption, specific infrared bands indicate its interaction with different acid sites. The band at approximately 1540-1545 cm⁻¹ is attributed to pyridinium (B92312) ions formed on Brønsted acid sites, while the band around 1455 cm⁻¹ corresponds to pyridine coordinated to Lewis acid sites. escholarship.orgtue.nl The ratio of Brønsted to Lewis sites (B/L) can be calculated from the integrated areas of these respective bands. escholarship.org

Other probe molecules, such as carbon monoxide (CO), can also be used. tue.nl 27Al Magic Angle Spinning (MAS) NMR spectroscopy is another powerful tool, which can distinguish between different aluminum coordination environments. Tetrahedrally coordinated aluminum (Al(IV)) is often associated with the formation of Brønsted sites, whereas pentahedrally coordinated aluminum (Al(V)) is linked to Lewis sites. researchgate.netresearchgate.net

The table below summarizes the quantification of acid sites on different silica-supported metal oxides, illustrating the methods used.

Table 1: Quantification of Acid Sites on Various Catalysts

| Catalyst | Total Brønsted Sites (µmol/g) | Total Lewis Sites (µmol/g) | Strong Brønsted Sites (µmol/g) | Method | Source |

|---|---|---|---|---|---|

| ASA (Al) | 54 | 290 | 12 | Pyridine IR | tue.nl |

| ASG (Ga) | 4 | 240 | - | Pyridine IR | tue.nl |

| ASI (In) | - | 190 | - | Pyridine IR | tue.nl |

Data derived from studies on amorphous silica-alumina (ASA) and related materials, demonstrating the techniques applicable for quantifying acidity.

A direct correlation exists between the surface acidity of aluminum iron phosphate and its catalytic performance. For instance, the catalytic activity in the dehydration of alcohols is linked to the concentration of acid sites. The dehydration of tert-butanol (B103910) has been shown to correlate with the total amount of acid sites present on alumina (B75360) aluminum phosphates. capes.gov.br Similarly, the hydroconversion of n-alkanes shows a good correlation with the number of strong Brønsted acid sites. tue.nl

The type of acidity (Brønsted vs. Lewis) dictates the reaction pathway and product selectivity. While Brønsted acids are effective for certain reactions, Lewis acid sites are crucial for others. tue.nl For example, in the Diels-Alder cycloaddition of 2,5-dimethylfuran (B142691) and ethylene (B1197577) to produce p-xylene, materials with Brønsted acidity, like aluminum-containing catalysts, showed high activity. tue.nl The inherent Lewis acidity of iron is also a significant factor in its catalytic functions. acs.org The interplay between Brønsted and Lewis acid sites can lead to cooperative effects, enhancing catalytic efficiency. escholarship.org

Surface Hydroxylation and Water Interactions

The interaction of water with the surface of aluminum iron phosphate is complex, involving physisorption, chemisorption, and potential surface reactions. The surface is readily hydroxylated upon exposure to water. csus.eduresearchgate.net Studies on microporous aluminum phosphate (AlPO-14) have revealed the presence of at least two distinct types of water within the structure. nih.gov One type is loosely bound and resides in the pores, connected to other water molecules via hydrogen bonds, while the other is tightly bound, bridging pairs of Lewis acidic framework aluminum atoms. nih.gov This tight binding can lead to an increase in the coordination number of a significant portion of the aluminum atoms from four to six upon hydration. nih.gov

Although aluminum phosphate is generally considered insoluble in water, a reaction can occur, particularly under conditions that promote the dissolution of aluminum. echemi.comyoutube.com This reaction can be vigorous, producing hydrogen and heat. echemi.com The surface of aluminum iron phosphate contains hydroxyl groups that can be exchanged. For example, phosphate adsorption onto related materials like hydroxy-aluminum and hydroxy-iron pillared bentonites has been shown to involve an anion/OH⁻ exchange reaction, leading to an increase in the solution's pH. nih.gov The presence of water and the molecular structure of the adsorbent surface are critical factors in these interactions. researchgate.net

Role of Amorphous vs. Crystalline Surfaces in Surface Reactions

The crystallinity of aluminum iron phosphate significantly influences its surface reactivity and adsorption behavior. Amorphous and crystalline forms of the material present different surface structures, which affects how they interact with other molecules.

Amorphous aluminum and iron hydroxides exhibit different mechanisms for phosphate adsorption compared to their crystalline counterparts. researchgate.netnih.gov Amorphous iron-aluminum-hydroxide mixtures with high iron content show almost negligible phosphate desorption rates, suggesting very strong binding or precipitation. researchgate.netnih.gov It has been proposed that within weakly associated amorphous iron materials, iron phosphate precipitates and is bound by outer-sphere hydrogen bonds. researchgate.netnih.gov In contrast, crystalline iron hydroxides like ferrihydrite have a more rigid structure and show a lower extent of precipitation. researchgate.netnih.gov

Similarly, amorphous aluminum hydroxide (B78521) (AAH) has a very high capacity for phosphate sorption, which involves a transition from surface complexation to surface precipitation as the phosphate loading increases. mdpi.com The higher reactivity of amorphous surfaces can be attributed to a greater number of defects and a less ordered structure, providing more accessible and reactive sites. In the context of aluminum-iron-polyphosphate glasses, an increase in aluminum content was found to hinder the crystallization of iron-phosphate compounds, leading to a higher content of amorphous phase. nih.gov Conversely, in glasses with higher aluminum content, iron can prevent the crystallization of aluminum-phosphate compounds. nih.gov The reactivity of aluminum particles has also been shown to be dependent on the phase of their alumina shell, with amorphous shells exhibiting different properties than crystalline ones. ttu.edu

Surface Complexation Models for Adsorption

Surface complexation models are used to describe the adsorption of species like phosphate onto the surface of aluminum iron phosphate at a molecular level. These models conceptualize the surface as containing functional groups (e.g., hydroxyl groups) that can react with ions in solution to form various surface complexes.

For phosphate adsorption on aluminum and iron hydroxides, several types of surface complexes have been identified. These can include inner-sphere complexes, where there is a direct bond between the phosphate ion and the metal center on the surface, and outer-sphere complexes, where the phosphate ion is associated with the surface via electrostatic forces or hydrogen bonds, with a layer of water molecules in between. researchgate.netnih.gov

Research has identified specific surface complexes through techniques like Fourier-transform infrared (FT-IR) spectroscopy. For phosphate adsorption on iron hydroxides, a Fe₂HPO₄ or Fe₂PO₄ surface complex has been proposed. nih.gov For aluminum hydroxide, an AlH₂PO₄ surface complex was identified. nih.gov On γ-Al₂O₃, phosphate adsorption at low surface coverage primarily forms a monodentate complex, with bidentate complexes also being discussed. acs.org At higher phosphate concentrations and lower pH, surface precipitation of amorphous aluminum phosphate can occur. mdpi.comacs.org

A modeling framework originally developed for phosphate removal by iron has been successfully applied to aluminum as well, indicating similar equilibrium chemistries, although the kinetics can differ significantly. iwaponline.comresearchgate.net While phosphate removal by iron involves a slow equilibration step, the reaction with aluminum is nearly instantaneous. iwaponline.comresearchgate.net

Table 2: Proposed Surface Complexes in Phosphate Adsorption

| Adsorbent Surface | Proposed Surface Complex(es) | Adsorption Type | Source |

|---|---|---|---|

| Iron Hydroxides | Fe₂HPO₄, Fe₂PO₄ | Inner-sphere complex | nih.gov |

| Aluminum Hydroxide | AlH₂PO₄ | Inner-sphere complex | nih.gov |

| γ-Al₂O₃ (low coverage) | Monodentate complex | Inner-sphere complex | acs.org |

| γ-Al₂O₃ (high coverage) | Aluminum phosphate precipitate | Surface precipitation | acs.org |

Ion Exchange and Adsorption Properties of Aluminum Iron Phosphate

Mechanisms of Ion Exchange on Phosphate (B84403) Surfaces

Ion exchange on phosphate surfaces, including those of aluminum and iron, is a key process controlling the mobility of various cations in solution. The mechanism often involves the displacement of surface protons or other cations by ions from the surrounding solution. researchgate.net

The uptake of alkali metal ions such as Lithium (Li⁺), Sodium (Na⁺), and Potassium (K⁺) on iron(III) phosphate has been shown to occur via a cation exchange mechanism. researchgate.net Potentiometric titration studies confirm that the sorption of these ions results in a corresponding release of protons (H⁺) from the phosphate material into the solution. researchgate.net This exchange is influenced by factors like temperature and the concentration of the metal ions in the solution. researchgate.net The apparent dissociation constants of the iron(III) phosphate exchanger are also dependent on the system's temperature. researchgate.net

The process can be described as an exchange between the protons on the surface of the phosphate material and the alkali metal cations in the aqueous phase. researchgate.net This ion exchange mechanism is supported by spectroscopic studies and dissolution analyses of iron(III) phosphate. researchgate.net

The sorption of divalent cations onto phosphate surfaces also proceeds primarily through an ion exchange mechanism. Studies on aluminum(III) phosphate have demonstrated the uptake of divalent cations like Copper (Cu²⁺), Zinc (Zn²⁺), and Nickel (Ni²⁺). researchgate.net The data indicate that the uptake of these metal ions is directly correlated with potentiometric titration data, confirming that ion exchange is the principal mechanism responsible for their sorption. researchgate.net The process involves the exchange of hydrolyzed metal cations with the protons from the solid surface, particularly at higher temperatures. researchgate.net

The sorption of divalent cations generally increases with a rise in pH, temperature, and the concentration of the metal ions in the solution. researchgate.net In some instances, particularly at lower temperatures, the sorption process can be accompanied by the precipitation of corresponding metal phosphates. researchgate.net For example, chromium(III) phosphate shows a high affinity for Lead (Pb²⁺), with sorption capacities following the order: Pb²⁺ > Cu²⁺ > Cd²⁺ > Ni²⁺. researchgate.net The binding of divalent cations like Manganese (Mn²⁺), Calcium (Ca²⁺), and Magnesium (Mg²⁺) has also been observed on surfaces where they can displace other bound cations. nih.gov